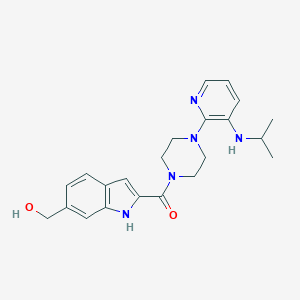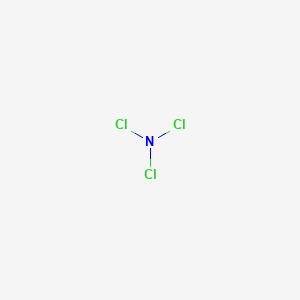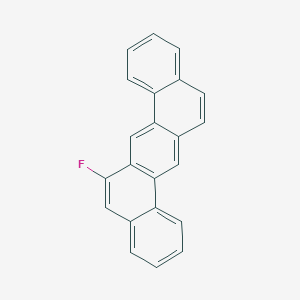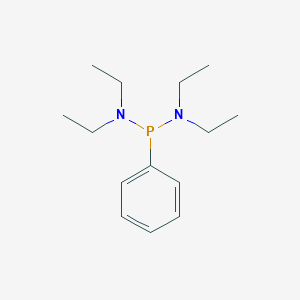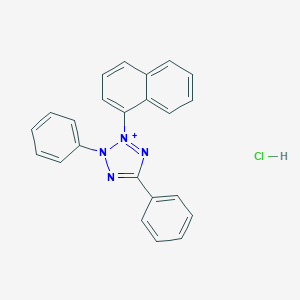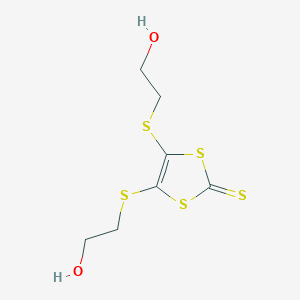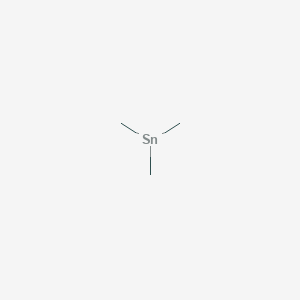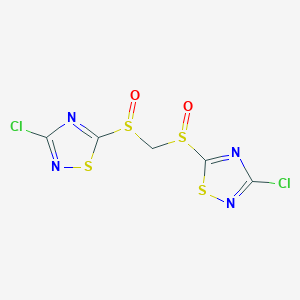
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane is a chemical compound with the molecular formula C_4H_2Cl_2N_4O_2S_3 It is known for its unique structure, which includes two 3-chloro-1,2,4-thiadiazole rings connected by a sulfinyl group to a central methane carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane typically involves the reaction of 3-chloro-1,2,4-thiadiazole with a sulfinylating agent under controlled conditions. One common method involves the use of sulfur dichloride (SCl_2) as the sulfinylating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a temperature range of 50-70°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the sulfinylation reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level.
化学反応の分析
Types of Reactions
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The chlorine atoms in the thiadiazole rings can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or thiourea (NH_2CSNH_2).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfonyl)methane
- Bis(3-chloro-1,2,4-thiadiazol-5-ylthio)methane
- Bis(3-chloro-1,2,4-thiadiazol-5-yl)methane
Uniqueness
Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and thio analogs. This unique reactivity makes it a valuable compound for specific synthetic applications and research studies.
特性
IUPAC Name |
3-chloro-5-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfinyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4O2S4/c6-2-8-4(14-10-2)16(12)1-17(13)5-9-3(7)11-15-5/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQYVJUWNNKKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)C1=NC(=NS1)Cl)S(=O)C2=NC(=NS2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4O2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375638 |
Source


|
| Record name | Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139444-37-4 |
Source


|
| Record name | Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
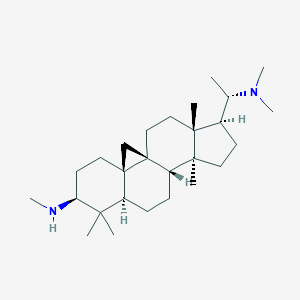
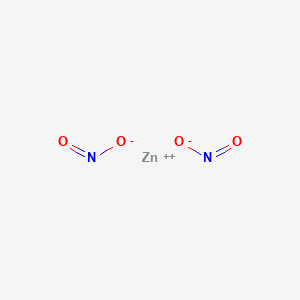
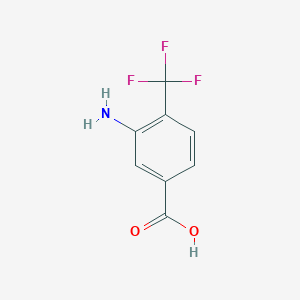
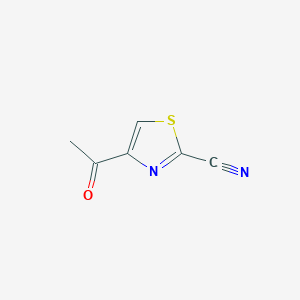
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)

